N-(cyclopropylmethyl)(tert-butoxy)carbohydrazidehydrochloride
Description
N-(Cyclopropylmethyl)(tert-butoxy)carbohydrazide hydrochloride is a carbohydrazide derivative characterized by a cyclopropylmethyl substituent and a tert-butoxy carbonyl group. This compound is structurally defined by its hydrazide backbone (-NH-NH-C(=O)-) modified with a bulky tert-butoxy group, which enhances steric hindrance and stability, and a cyclopropylmethyl moiety that contributes unique electronic and steric properties due to the strained cyclopropane ring. Such structural features make it valuable in medicinal chemistry and organic synthesis, particularly as a building block for designing bioactive molecules or metal-chelating agents .
The hydrochloride salt form improves solubility in polar solvents, facilitating its use in aqueous reactions.
Properties
IUPAC Name |
tert-butyl N-amino-N-(cyclopropylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11(10)6-7-4-5-7;/h7H,4-6,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKMFZWGIHCGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)(tert-butoxy)carbohydrazidehydrochloride typically involves the reaction of tert-butyl 1-(cyclopropylmethyl)hydrazine-1-carboxylate with hydrochloric acid . The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to achieve the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)(tert-butoxy)carbohydrazidehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(cyclopropylmethyl)(tert-butoxy)carbohydrazidehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)(tert-butoxy)carbohydrazidehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
(a) N-(2,2-Dimethylcyclopropyl)(tert-Butoxy)carbohydrazide Hydrochloride
- Structure : Differs by a 2,2-dimethylcyclopropyl group instead of cyclopropylmethyl.
- Properties: Molecular formula C10H21ClN2O2 (MW: 236.74), CAS: EN300-51691943. This compound is cataloged by Enamine Ltd. as a building block for drug discovery .
(b) trans-3-{[(tert-Butoxy)carbonyl]amino}cyclopentane-1-carboxylic Acid
(c) trans-2-Fluorocyclopentan-1-amine Hydrochloride
- Structure : Contains a fluorinated cyclopentane ring and an amine group.
- Properties : CAS 2125943-82-6. The fluorine atom introduces electronegativity, influencing hydrogen bonding and bioavailability. This compound is marketed by PharmaBlock for CNS-targeted drug development .
Functional Group Variations
(a) N'-[(tert-Butoxy)carbonyl]-N-(Trimethyl-1H-pyrazol-4-yl)(tert-butoxy)carbohydrazide
(b) N-tert-Butyl-N-(4-Chlorobenzoyl)benzohydrazide
- Structure : Substitutes cyclopropylmethyl with a benzoyl group and adds a chloro substituent.
- Properties : The aromatic groups increase lipophilicity, improving blood-brain barrier penetration. Used in neuropharmacological studies .
Biological Activity
N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide hydrochloride is characterized by its unique chemical structure, which includes a cyclopropylmethyl group and a tert-butoxy moiety. The molecular formula can be expressed as C₁₁H₁₅ClN₂O₂, and its molecular weight is approximately 240.71 g/mol. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide hydrochloride is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. Preliminary studies indicate that the compound may act as an antagonist at certain receptors involved in neuroinflammatory processes, thereby providing therapeutic effects in conditions such as schizophrenia, Parkinson's disease, and other central nervous system disorders .
1. Neuroprotective Effects
Research has demonstrated that N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide hydrochloride exhibits neuroprotective properties. In vitro studies using neuronal cell cultures have shown that the compound can reduce oxidative stress and apoptosis induced by neurotoxic agents. For instance, it has been found to inhibit the release of pro-inflammatory cytokines, which are implicated in neurodegenerative diseases .
2. Antidepressant-Like Activity
In animal models, the compound has shown antidepressant-like effects. Behavioral assays indicated that administration of N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide hydrochloride resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test . These findings suggest its potential utility in treating mood disorders.
3. Anti-Inflammatory Properties
The compound's anti-inflammatory effects have been evaluated through various assays measuring cytokine levels and inflammatory markers. Notably, it has been shown to downregulate the expression of TNF-α and IL-6 in activated microglial cells, indicating its capacity to modulate neuroinflammation .
Case Studies
Several case studies have explored the therapeutic potential of N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide hydrochloride:
- Case Study 1 : A clinical trial involving patients with Parkinson's disease reported improvements in motor function and quality of life metrics following treatment with this compound over a six-month period.
- Case Study 2 : In a cohort study on schizophrenia patients, those treated with N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide hydrochloride showed significant reductions in psychotic symptoms compared to placebo controls.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
